N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide has been studied extensively in laboratory experiments and is being explored as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, this compound has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid and is a target for antifolate-based cancer therapies. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, suggesting that this compound may be useful in the treatment of inflammatory diseases. Furthermore, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, suggesting that this compound may be useful in the treatment of neurological disorders.
Wirkmechanismus
Target of Action
The primary target of F2070-1024 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
F2070-1024 acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the actions of the Melanin-Concentrating Hormone (MCH), thereby modulating the physiological responses controlled by MCH .
Biochemical Pathways
Given its role as an mchr1 antagonist, it likely impacts pathways related to food intake and mood regulation .
Pharmacokinetics
Based on the general properties of similar compounds, it can be hypothesized that f2070-1024 is well absorbed, metabolized, and excreted
Result of Action
The molecular and cellular effects of F2070-1024’s action are likely related to its antagonistic effect on the MCHR1 receptor. By inhibiting the action of MCH, F2070-1024 may modulate food intake and mood . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide in laboratory experiments include its low cost, its availability in multiple forms, and its ease of synthesis. Furthermore, this compound is a small, lipophilic molecule, which makes it ideal for use in cell-based experiments. However, the use of this compound in laboratory experiments is limited by its potential toxicity. In particular, this compound has been found to be toxic to certain cell types in vitro, and thus its use in laboratory experiments should be approached with caution.
Zukünftige Richtungen
In the future, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide may be explored further as a potential therapeutic agent for a variety of conditions. In particular, further research is needed to investigate the potential of this compound in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to investigate the potential toxicity of this compound and to identify methods for mitigating this toxicity. Finally, further research is needed to investigate the potential of this compound as an inhibitor of other enzymes and pathways, which may lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide can be accomplished in multiple ways. One method involves the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound, in good yields and with high purity. Other methods for the synthesis of this compound include the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a catalyst, such as palladium chloride, and the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a Lewis acid, such as boron trifluoride.
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQGMDZJKXKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.